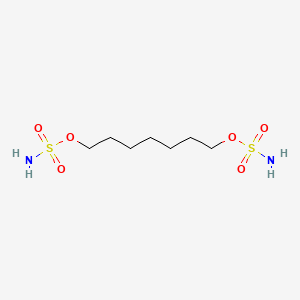

Hepsulfam

Übersicht

Beschreibung

Hepsulfam, also known as 1,7-heptanediol-bis-sulfamate, is a bifunctional alkylating agent. It belongs to a series of bissulfamate acid esters synthesized to improve the antitumor efficacy of busulfan. This compound has shown broad antineoplastic activity in preclinical studies and has been evaluated in clinical trials for its potential use in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hepsulfam is synthesized through the reaction of 1,7-heptanediol with sulfamic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the sulfamate ester bonds. The process can be summarized as follows:

Starting Materials: 1,7-heptanediol and sulfamic acid.

Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Procedure: The 1,7-heptanediol is reacted with sulfamic acid under controlled temperature and pressure conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of 1,7-heptanediol and sulfamic acid are handled in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hepsulfam unterliegt mehreren Arten chemischer Reaktionen, darunter:

Alkylierung: this compound kann nukleophile Stellen in der DNA alkylieren, was zur Bildung von DNA-Addukten führt.

Vernetzung: Es bildet Interstrang-Vernetzungen in der DNA, die die DNA-Replikation und -Transkription beeinträchtigen können.

Häufige Reagenzien und Bedingungen:

Alkylierungsreaktionen: this compound reagiert mit Nukleophilen wie Guanosin und GMP in der DNA an der 7-Stickstoffposition. Die Reaktion wird typischerweise unter physiologischen Bedingungen durchgeführt.

Vernetzungsreaktionen: Die Bildung von DNA-Vernetzungen erfolgt unter ähnlichen Bedingungen, wobei this compound mit DNA reagiert, um bis-alkylierte Addukte zu bilden.

Hauptprodukte:

Monoalkylierte Guanosin-Addukte: Entstehen, wenn this compound mit Guanosin reagiert.

Bis-alkylierte Guanosin-Addukte: Entstehen, wenn this compound mit zwei Guanosin-Molekülen reagiert.

DNA-Vernetzungen: Entstehen, wenn this compound Interstrang-Vernetzungen in der DNA erzeugt.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung von Alkylierungs- und Vernetzungsreaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf DNA und zelluläre Prozesse.

Medizin: In klinischen Studien auf seine Antitumoraktivität untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Chemotherapeutika und DNA-gerichteter Medikamente.

5. Wirkmechanismus

Hepsulfam übt seine Wirkung durch Alkylierung und Vernetzung von DNA aus. Der Mechanismus beinhaltet:

Alkylierung: this compound alkyliert nukleophile Stellen in der DNA, was zur Bildung von DNA-Addukten führt.

Molekularziele: Die primären Ziele sind Guanosinreste in der DNA.

Beteiligte Pfade: Die Bildung von DNA-Addukten und -Vernetzungen kann zelluläre Reaktionen wie Apoptose und Zellzyklusarrest auslösen.

Wirkmechanismus

Hepsulfam is structurally similar to busulfan but has distinct properties:

Busulfan: Another bifunctional alkylating agent used in chemotherapy. It has a different alkylation pattern and toxicity profile compared to this compound.

Dimethylbusulfan: A derivative of busulfan with similar alkylating properties.

Uniqueness of this compound:

Enhanced Antitumor Activity: this compound has shown broader antitumor activity in preclinical studies compared to busulfan.

Distinct DNA Cross-Linking: this compound forms unique DNA cross-links that differ from those formed by busulfan.

Vergleich Mit ähnlichen Verbindungen

Hepsulfam ähnelt strukturell Busulfan, hat aber unterschiedliche Eigenschaften:

Busulfan: Ein weiteres bifunktionelles Alkylierungsmittel, das in der Chemotherapie eingesetzt wird. Es hat ein anderes Alkylierungsmuster und Toxizitätsprofil im Vergleich zu this compound.

Dimethylbusulfan: Ein Derivat von Busulfan mit ähnlichen Alkylierungseigenschaften.

Einzigartigkeit von this compound:

Verbesserte Antitumoraktivität: this compound hat in präklinischen Studien eine breitere Antitumoraktivität gezeigt als Busulfan.

Unterschiedliche DNA-Vernetzung: this compound bildet einzigartige DNA-Vernetzungen, die sich von denen unterscheiden, die durch Busulfan gebildet werden.

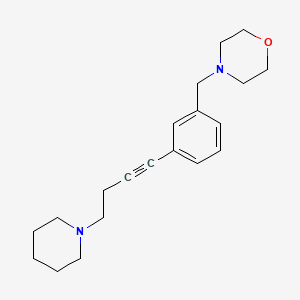

Liste ähnlicher Verbindungen:

- Busulfan

- Dimethylbusulfan

- PL63

Eigenschaften

IUPAC Name |

7-sulfamoyloxyheptyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJWDOZNKBUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242619 | |

| Record name | Hepsulfam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |

| Record name | HEPSULFAM | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96892-57-8 | |

| Record name | Hepsulfam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepsulfam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hepsulfam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hepsulfam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPSULFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

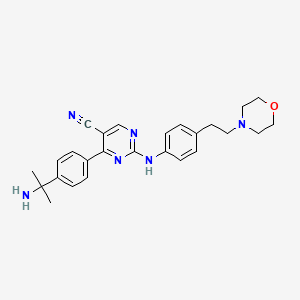

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

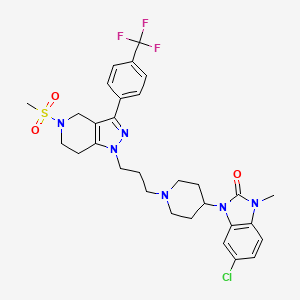

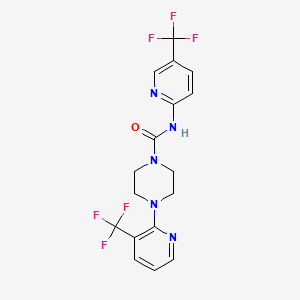

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)